3-Amino-2-methylpropane-1,2-diol
Overview
Description
3-Amino-2-methylpropane-1,2-diol is a chemical compound with the CAS Number: 107903-33-3 . It has a molecular weight of 105.14 and is typically in oil form .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-methylpropane-1,2-diol is C4H11NO2 . The InChI code is 1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 .Physical And Chemical Properties Analysis
3-Amino-2-methylpropane-1,2-diol is typically in oil form . It has a melting point of 35-36 degrees Celsius .Scientific Research Applications
Application in Isotachophoresis of Proteins
- Scientific Field : Biochemistry .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used as a spacer in isotachophoresis of proteins . Isotachophoresis is a technique used in the separation and characterization of proteins and other biomolecules.
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol as a spacer can help improve the resolution of the isotachophoresis, allowing for better separation and identification of the proteins .
Application in Carbon Capture Technologies
- Scientific Field : Environmental Science .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used in amine-based post-combustion carbon capture technologies . These technologies are designed to capture CO2 from industrial flue gas to combat climate change.
- Methods of Application : The compound is used as part of an amine solvent blend, which is used to absorb CO2 from the flue gas . The CO2 can then be separated from the solvent and stored or utilized in other processes.
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol in these technologies can help to reduce the emissions of CO2, a major greenhouse gas, from industrial processes .
Application in Cosmetics
- Scientific Field : Cosmetology .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used as an emulsifying agent in cosmetics . Emulsifying agents are substances that help mix oil and water, which is crucial in many cosmetic products.
- Methods of Application : The compound is mixed with other ingredients to form a stable emulsion, which can then be applied to the skin or hair .
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol can improve the texture and consistency of cosmetic products, making them more pleasant to use .
Application in Hair Sprays
- Scientific Field : Cosmetology .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used in hair sprays . Hair sprays are products designed to hold hair in a certain style.
- Methods of Application : The compound is mixed with other ingredients to form a solution, which is then sprayed onto the hair to hold it in place .
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol can improve the performance of hair sprays, helping to hold hair in place for longer periods of time .
Application in Textile Specialties
- Scientific Field : Textile Engineering .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used in textile specialties . It can be used in the treatment of textiles to improve their properties.
- Methods of Application : The compound is typically applied to the textile during the manufacturing process . The exact method of application can vary depending on the specific type of textile and the desired properties.
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol can enhance the properties of textiles, such as their durability, colorfastness, and resistance to wrinkles .
Application in Electrophoresis Systems
- Scientific Field : Biochemistry .
- Summary of Application : 3-Amino-2-methylpropane-1,2-diol is used as a buffer component in a SDS-gradient gel electrophoresis system . This system is used to separate polypeptides in the molecular weight range of 1500 to 100,000 .
- Methods of Application : The compound is added to the gel used in the electrophoresis system . When an electric field is applied, the polypeptides move through the gel at different rates, allowing them to be separated based on their molecular weights.
- Results or Outcomes : The use of 3-Amino-2-methylpropane-1,2-diol as a buffer can help improve the resolution of the electrophoresis, allowing for better separation and identification of the polypeptides .
Safety And Hazards
properties
IUPAC Name |
3-amino-2-methylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRXOSWNUVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylpropane-1,2-diol | |
CAS RN |
107903-33-3 | |
Record name | 3-amino-2-methylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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